3-methoxybenzonitrile-Cyano-13c
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Overview
Description
3-Methoxybenzonitrile-Cyano-13c is a chemical compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group is attached to the benzene ring, and the cyano group is labeled with carbon-13 isotope. This compound is used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybenzonitrile-Cyano-13c can be synthesized from 3-iodoanisole and potassium cyanide-13C. The reaction typically involves the following steps:
Starting Material: 3-Iodoanisole
Reagent: Potassium cyanide-13C
Catalyst: Copper(I) iodide
Solvent: Dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-120°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The reaction is often conducted in specialized reactors equipped with temperature and pressure control systems.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzonitrile-Cyano-13c undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Methoxybenzoic acid or 3-Methoxybenzaldehyde.
Reduction: 3-Methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Methoxybenzonitrile-Cyano-13c has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: Utilized in the study of metabolic pathways and enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a tracer in metabolic studies due to the carbon-13 isotope.
Industry: Employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxybenzonitrile-Cyano-13c involves its interaction with various molecular targets and pathways:
Molecular Targets: The cyano group can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: The compound can participate in metabolic pathways involving nitrile hydrolysis and reduction, leading to the formation of amines and carboxylic acids.
Comparison with Similar Compounds
3-Methoxybenzonitrile-Cyano-13c can be compared with other similar compounds such as:
3-Methoxybenzonitrile: Lacks the carbon-13 isotope labeling, making it less useful in tracer studies.
4-Methoxybenzonitrile: Has the methoxy group in a different position, leading to different reactivity and applications.
3-Methoxybenzylamine: A reduction product of this compound, used in different chemical and biological applications.
The uniqueness of this compound lies in its carbon-13 isotope labeling, which makes it valuable for research applications involving isotopic tracing and metabolic studies.
Properties
IUPAC Name |
3-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-PTQBSOBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[13C]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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